molecular formula C6H10F2O2 B1271617 Butyl 2,2-difluoroacetate CAS No. 368-35-4

Butyl 2,2-difluoroacetate

Cat. No.: B1271617
CAS No.: 368-35-4
M. Wt: 152.14 g/mol
InChI Key: GVBWFXWJTVAKMW-UHFFFAOYSA-N
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Description

Butyl 2,2-difluoroacetate is an organic compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol . It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. The compound is characterized by the presence of two fluorine atoms attached to the alpha carbon of the acetate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2-difluoroacetate typically involves the esterification of 2,2-difluoroacetic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for large-scale operations. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product. The process also incorporates waste management practices to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Butyl 2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: 2,2-difluoroacetic acid and butanol.

    Reduction: 2,2-difluoroethanol.

Scientific Research Applications

Butyl 2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2,2-difluoroacetate in chemical reactions involves the activation of the ester group by the electron-withdrawing fluorine atoms. This activation makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, the compound is hydrolyzed by esterases to release 2,2-difluoroacetic acid and butanol, which can then participate in further metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance of reactivity and physical properties. The butyl group provides a good balance between hydrophobicity and steric bulk, making it suitable for various applications in synthesis and industry. Its fluorinated nature also imparts stability and resistance to metabolic degradation, making it valuable in pharmaceutical research .

Properties

IUPAC Name

butyl 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBWFXWJTVAKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378462
Record name butyl 2,2-difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-35-4
Record name Butyl 2,2-difluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name butyl 2,2-difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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